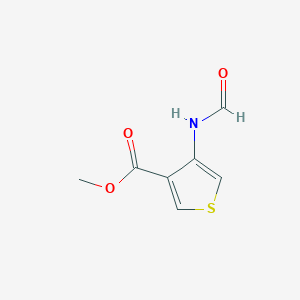

Methyl 4-formamidothiophene-3-carboxylate

Übersicht

Beschreibung

“Methyl 4-formamidothiophene-3-carboxylate” is a chemical compound with the formula C7H7NO3S . It has a molecular weight of 185.20 .

Synthesis Analysis

The synthesis of “Methyl 4-formamidothiophene-3-carboxylate” can be achieved through a reaction involving methyl 4-amino-3-thenoate, sodium acetate trihydrate, and formic acid . The mixture is heated at 95°C for 1 hour. After cooling, the solution is poured into water and filtered to yield the product .Wissenschaftliche Forschungsanwendungen

Summary of the Application

Methyl 4-formamidothiophene-3-carboxylate is used in the synthesis of a new A-b-D-b-A-type n-type small molecule, IDT-3MT. This molecule bears a weak acceptor thiophene-3-carboxylate bridge between indacenodithiophene as a donating core and 2-(3-oxo-2,3-dihydroinden-1-ylidene)-malononitrile as the accepting end groups .

Methods of Application or Experimental Procedures

The molecule IDT-3MT was synthesized and compared to IDT-T, which bears a neat thiophene bridge. The blend film of PBDB-T: IDT-3MT exhibited a more prominent face-on orientation and fine surface morphology compared with PBDB-T: IDT-T, which can facilitate charge transportation in the vertical direction .

Results or Outcomes

The polymer solar cell based on a solvent additive-free as-cast PBDB-T: IDT-3MT blend film exhibited the highest power conversion efficiency of 8.40% with a high open-circuit voltage of 0.95 V and a short-circuit current density of 14.43 mA cm −2 .

2. Drug Delivery

Summary of the Application

Methyl 4-formamidothiophene-3-carboxylate is used in the synthesis of Metal-Organic Frameworks (MOFs) and their nanoscale counterparts (NMOFs). Due to their porous framework, large surface area, tunability and easy surface functionalization, MOFs and NMOFs have emerged as useful tools for biomedical applications, specifically for drug delivery .

Methods of Application or Experimental Procedures

The MOFs are synthesized in a building block fashion, in which inorganic building units (metal ion vertices or clusters) are interconnected by organic building units (organic linker molecules) by a self-assembly process .

Results or Outcomes

As drug carriers, MOFs offer high drug loading capacity and controlled release at the target site .

3. Corrosion Inhibitors

Summary of the Application

Thiophene derivatives, including Methyl 4-formamidothiophene-3-carboxylate, are utilized in industrial chemistry as corrosion inhibitors .

Methods of Application or Experimental Procedures

These compounds are typically applied to the surface of metals to prevent oxidation and corrosion .

Results or Outcomes

The effectiveness of these inhibitors can vary depending on the specific compound and the conditions of use .

4. Organic Semiconductors

Summary of the Application

Thiophene-mediated molecules, including Methyl 4-formamidothiophene-3-carboxylate, have a prominent role in the advancement of organic semiconductors .

Methods of Application or Experimental Procedures

These compounds are used in the fabrication of devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Results or Outcomes

The performance of these devices can be significantly improved by the use of thiophene-mediated molecules .

5. Biological Active Compounds

Summary of the Application

Thiophene-based analogs, including Methyl 4-formamidothiophene-3-carboxylate, have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Methods of Application or Experimental Procedures

These compounds are synthesized and used in the development of various drugs .

Results or Outcomes

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

6. Synthesis Routes

Summary of the Application

Methyl 4-formamidothiophene-3-carboxylate is used in various synthesis routes.

Methods of Application or Experimental Procedures

The specific synthesis routes and experimental procedures vary depending on the desired product.

Results or Outcomes

The outcomes of these synthesis routes include a variety of organic compounds.

Safety And Hazards

The safety data for “Methyl 4-formamidothiophene-3-carboxylate” suggests several precautions. These include avoiding contact with air and water due to potential violent reactions and possible flash fire. It should be handled under inert gas and protected from moisture. The container should be kept tightly closed. It should not be subjected to grinding, shock, or friction .

Eigenschaften

IUPAC Name |

methyl 4-formamidothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3S/c1-11-7(10)5-2-12-3-6(5)8-4-9/h2-4H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCJXYJGFLBUIQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC=C1NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380602 | |

| Record name | methyl 4-formamidothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-formamidothiophene-3-carboxylate | |

CAS RN |

53826-78-1 | |

| Record name | methyl 4-formamidothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-isocyanato-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B1621776.png)